molecular formula C10H12N4O2S2 B4895660 (3-amino-3-oxopropyl) N-(pyridine-4-carbonylamino)carbamodithioate

(3-amino-3-oxopropyl) N-(pyridine-4-carbonylamino)carbamodithioate

Cat. No.: B4895660
M. Wt: 284.4 g/mol
InChI Key: QPAJXLMHPUFAAV-UHFFFAOYSA-N
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Description

(3-amino-3-oxopropyl) N-(pyridine-4-carbonylamino)carbamodithioate is a complex organic compound that features both amino and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-3-oxopropyl) N-(pyridine-4-carbonylamino)carbamodithioate typically involves multi-step organic reactions. One common method includes the reaction of 3-aminopropanoic acid with pyridine-4-carbonyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with carbon disulfide and an amine to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-amino-3-oxopropyl) N-(pyridine-4-carbonylamino)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

(3-amino-3-oxopropyl) N-(pyridine-4-carbonylamino)carbamodithioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-amino-3-oxopropyl) N-(pyridine-4-carbonylamino)carbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like pyridine-4-carboxamide share structural similarities.

    Carbamodithioate derivatives: Compounds with similar functional groups, such as carbamodithioic acid derivatives.

Uniqueness

(3-amino-3-oxopropyl) N-(pyridine-4-carbonylamino)carbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-amino-3-oxopropyl) N-(pyridine-4-carbonylamino)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S2/c11-8(15)3-6-18-10(17)14-13-9(16)7-1-4-12-5-2-7/h1-2,4-5H,3,6H2,(H2,11,15)(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAJXLMHPUFAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NNC(=S)SCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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